REACTION_CXSMILES
|
C(OC(=O)[C:5]1[C:6](=[CH:10][C:11]([CH3:15])=[CH:12][C:13]=1Cl)[N:7]([CH3:9])[CH3:8])C.[OH-:17].[K+]>O>[CH3:8][N:7]([CH3:9])[C:6]1[CH:5]=[C:13]([OH:17])[CH:12]=[C:11]([CH3:15])[CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=1C(N(C)C)=CC(=CC1Cl)C)=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the initial reaction (temp 200°-220°)
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Type
|
TEMPERATURE
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Details
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the temperature was raised to 240°-260°
|
Type
|
TEMPERATURE
|
Details
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On cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
to remove tarry byproducts
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted into chloroform
|
Type
|
CUSTOM
|
Details
|
after removal of solvent
|
Type
|
CUSTOM
|
Details
|
was purified by sublimation at 0.1 mm
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=C(C=C(C1)C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |